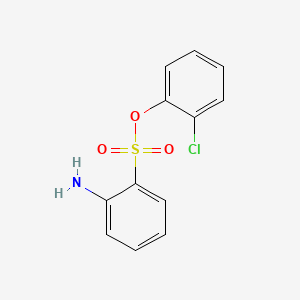

o-Chlorophenyl o-aminobenzenesulphonate

Beschreibung

BenchChem offers high-quality o-Chlorophenyl o-aminobenzenesulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Chlorophenyl o-aminobenzenesulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chlorophenyl) 2-aminobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c13-9-5-1-3-7-11(9)17-18(15,16)12-8-4-2-6-10(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHMYLMGXGHSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6071295 | |

| Record name | Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68227-70-3 | |

| Record name | 2-Chlorophenyl 2-aminobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68227-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068227703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorophenyl o-aminobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis and Characterization of o-Chlorophenyl o-aminobenzenesulphonate

This guide provides a comprehensive overview of the synthesis and characterization of o-Chlorophenyl o-aminobenzenesulphonate, a molecule of interest for researchers and professionals in drug development and fine chemical synthesis. While specific experimental data for this exact compound is not widely published, this document outlines a robust and theoretically sound approach to its preparation and analysis, grounded in established principles of organic chemistry.

Introduction and Significance

o-Chlorophenyl o-aminobenzenesulphonate (CAS No. 68227-70-3) is an aromatic sulfonate ester.[1][2] The structure incorporates an o-aminobenzenesulfonyl moiety and an o-chlorophenyl group, suggesting its potential utility as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes. The presence of the sulfonamide linkage and halogenated aromatic rings are common pharmacophores in medicinal chemistry. This guide details a reliable synthetic pathway and the analytical techniques required for its thorough characterization.

Proposed Synthesis of o-Chlorophenyl o-aminobenzenesulphonate

The most direct and industrially scalable approach to the synthesis of o-Chlorophenyl o-aminobenzenesulphonate is the esterification of 2-aminobenzenesulfonyl chloride with 2-chlorophenol. This reaction, a classic Schotten-Baumann type condensation, proceeds via nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride.

Synthesis Workflow

The synthesis can be visualized as a two-step process, starting from the commercially available 2-aminobenzenesulfonic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-benzenesulfonic acid 2'-chlorophenyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-benzenesulfonic acid 2'-chlorophenyl ester, a key intermediate in the synthesis of various organic compounds, particularly dyes.[1] Understanding these properties is crucial for its effective handling, characterization, and application in research and development.

Chemical Identity and Core Properties

2-Amino-benzenesulfonic acid 2'-chlorophenyl ester, with the CAS Number 68227-70-3 , is an off-white to yellowish powder.[2] Its chemical structure consists of a 2-aminobenzenesulfonic acid moiety esterified with a 2-chlorophenol. This structure imparts specific chemical reactivity and physical characteristics that are essential for its role as a chemical intermediate.

A summary of its fundamental properties is presented in the table below:

| Property | Value | Source(s) |

| Chemical Name | 2-Amino-benzenesulfonic acid 2'-chlorophenyl ester | [1][3][4] |

| Synonyms | o-chlorophenyl o-aminobenzenesulphonate, 2-Chlorophenyl 2-aminobenzenesulfonate | [1][3][4][5] |

| CAS Number | 68227-70-3 | [1][3][4][5] |

| Molecular Formula | C₁₂H₁₀ClNO₃S | [1][3][4][5] |

| Molecular Weight | 283.73 g/mol | [1][3] |

| Appearance | Off-white to yellowish powder | [2] |

| Melting Point | 143-146 °C | [2] |

| Boiling Point | Decomposes before boiling | [2] |

| Solubility | Slightly soluble in water | [2] |

Acidity and Lipophilicity: Key Parameters for Reactivity and Formulation

The acidity and lipophilicity of a molecule are critical parameters that govern its behavior in different chemical environments, including its reactivity, solubility, and biological interactions.

Predicted Acidity (pKa)

The pKa value provides insight into the ionization state of the molecule at different pH values. For 2-Amino-benzenesulfonic acid 2'-chlorophenyl ester, a predicted pKa value has been reported:

| Property | Predicted Value | Source(s) |

| pKa | -1.79 ± 0.10 | [6] |

This predicted value suggests that the sulfonic acid group is highly acidic. It is important to note that this is a computed value, and experimental determination is recommended for precise applications.

Lipophilicity (logP)

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and purity assessment of organic compounds. While specific experimental spectra for 2-Amino-benzenesulfonic acid 2'-chlorophenyl ester were not found in the available search results, this section outlines the expected spectral features based on its chemical structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aminobenzenesulfonate and chlorophenyl rings. The chemical shifts and coupling patterns of these protons would provide detailed information about their substitution patterns. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbons of the two aromatic rings and the carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: for the primary amine group.

-

S=O stretching: for the sulfonyl group.

-

C-O stretching: for the ester linkage.

-

Aromatic C-H and C=C stretching: for the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2-Amino-benzenesulfonic acid 2'-chlorophenyl ester would show a molecular ion peak corresponding to its molecular weight (283.73 g/mol ), along with fragment ions resulting from the cleavage of the ester bond and other characteristic fragmentations of the aromatic rings.

Synthesis and Manufacturing Considerations

The synthesis of dye intermediates often involves multi-step chemical reactions, followed by purification to remove impurities and by-products.

Experimental Protocols for Physicochemical Characterization

For researchers and drug development professionals requiring precise experimental data, the following section outlines the general methodologies for determining the key physicochemical properties discussed.

Determination of pKa

The pKa of a compound can be determined experimentally using various techniques, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Workflow for pKa Determination:

Caption: Workflow for pKa determination using potentiometric titration.

Determination of logP

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

Workflow for logP Determination (Shake-Flask Method):

Caption: Workflow for logP determination using the shake-flask method.

Spectroscopic and Spectrometric Analysis

Standard analytical instrumentation is used for the characterization of the compound.

Workflow for Structural Characterization:

Caption: General workflow for the spectroscopic and spectrometric characterization of the compound.

Safety, Handling, and Storage

2-Amino-benzenesulfonic acid 2'-chlorophenyl ester is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 2-Amino-benzenesulfonic acid 2'-chlorophenyl ester. While core identifying information is available, a comprehensive understanding for advanced research and development would be significantly enhanced by the experimental determination of its pKa, logP, and detailed spectroscopic data. The provided protocols offer a roadmap for obtaining this critical information, enabling a more complete characterization of this important chemical intermediate.

References

-

2-Amino Benezesulfonic Acid-2′-Chlorophenyl Ester 68227-70-3. (n.d.). Hangzhou Tianya Industry Co., Ltd. Retrieved from [Link]

- Process for the preparation of aminobenzenesulfonic acids. (1993). Google Patents.

-

2-Chlorophenyl 2-aminobenzenesulfonate. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

o-chlorophenyl o-aminobenzenesulphonate [68227-70-3]. (n.d.). Chemsigma. Retrieved from [Link]

-

Benzenesulfonic acid, 2-amino-, phenyl ester | C12H11NO3S | CID 109844. (n.d.). PubChem. Retrieved from [Link]

-

2-(2-Aminophenyl)benzenesulfonic acid | C12H11NO3S | CID 85557604. (n.d.). PubChem. Retrieved from [Link]

- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.

- Preparation of ortho-aminobenzenesulfonic acids. (1962). Google Patents.

-

2-aminobenzenesulfonic acid-2|68227-70-3-UNITE PHARMACEUTICAL. (n.d.). UNITE PHARMACEUTICAL. Retrieved from [Link]

-

(12) United States Patent. (1999). Googleapis.com. Retrieved from [Link]

- Process for preparing 2-amino-benzene sulphonic acids. (1984). Google Patents.

-

2-Aminobenzenesulfonic acid-2'-chlorophenyl ester. (n.d.). GIHI CHEMICALS CO.,LIMITED. Retrieved from [Link]

-

2-Aminobenzenesulfonic acid | C6H7NO3S | CID 6926. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. hztya.com [hztya.com]

- 2. ccount-chem.com [ccount-chem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2-Aminobenzenesulfonic acid-2'-chlorophenyl ester, CasNo.68227-70-3 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 5. Chemsigma International Co., Ltd. [chemsigma.com]

- 6. 2-氨基苯磺酸-2'-氯苯酯 | 68227-70-3 [chemicalbook.com]

- 7. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]

Navigating the Labyrinth of Isomers: A Technical Guide to the Structural Elucidation of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide (CAS 113-48-4)

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug development and chemical research, the precise structural characterization of molecules is paramount. This technical guide offers an in-depth exploration of the structural elucidation of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide (CAS 113-48-4), a compound notable for its use as a synergist in pesticide formulations.[1] This document provides researchers, scientists, and drug development professionals with a comprehensive workflow, from initial sample assessment to advanced spectroscopic analysis, ensuring the unambiguous determination of its complex stereochemistry.

It is crucial to note that the initially provided CAS number, 68227-70-3, corresponds to 2-Amino Benezesulfonic Acid-2′-Chlorophenyl Ester, a distinctly different molecule.[2][3][4] This guide will focus exclusively on the correct compound, N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide, which is registered under CAS number 113-48-4.[5][6]

Part 1: Foundational Analysis and Sample Purity

The structural elucidation journey commences with a thorough assessment of the sample's purity and fundamental chemical properties. The presence of impurities, such as starting materials, byproducts, or stereoisomers, can significantly complicate spectroscopic interpretation.

1.1 Physicochemical Characterization

A preliminary understanding of the compound's physical and chemical properties is essential. N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is typically a yellow liquid, a characteristic that can serve as a primary indicator of sample integrity.[1] It is stable under standard conditions but incompatible with strong oxidizing agents.[1][7]

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅NO₂ | [5][7][8] |

| Molecular Weight | 275.39 g/mol | [5][6][9] |

| Appearance | Yellow Liquid | [1] |

| Purity | >98% (T) | [9] |

| Storage | Room temperature, dry, sealed | [9] |

1.2 Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining sample purity. A well-developed reversed-phase HPLC method can effectively separate the target compound from any non-isomeric impurities.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start with a 50:50 ratio and gradually increase the acetonitrile concentration to 95% over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

The resulting chromatogram should ideally exhibit a single major peak. The presence of multiple peaks necessitates further purification, typically through preparative chromatography, before proceeding to structural analysis.

Part 2: Unraveling the Molecular Architecture with Spectroscopy

With a purified sample, the focus shifts to a multi-pronged spectroscopic approach to piece together the molecular structure.

2.1 Mass Spectrometry: The Molecular Blueprint

Mass spectrometry (MS) provides the molecular weight and fragmentation pattern, offering the initial blueprint of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Inlet System: Gas chromatography (GC) or direct infusion.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Scan from m/z 50 to 400.

The expected molecular ion peak [M]⁺ should be observed at m/z 275. Key fragmentation patterns will correspond to the loss of the ethylhexyl side chain and characteristic cleavages of the norbornene skeleton. The NIST WebBook provides reference mass spectral data for this compound.[5]

2.2 Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | =C-H stretch (alkene) |

| ~2960-2850 | C-H stretch (alkane) |

| ~1770 and ~1700 | C=O stretch (imide) |

| ~1640 | C=C stretch (alkene) |

The characteristic dual carbonyl peaks of the dicarboximide are a critical diagnostic feature. Reference IR spectra are available in the NIST database.[5]

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy, including ¹H, ¹³C, and 2D techniques like COSY and HSQC, is the most powerful tool for the definitive structural elucidation of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide, particularly in resolving its complex stereochemistry. The molecule can exist as endo and exo isomers, and the precise assignment of these is crucial.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum will be complex due to the numerous protons in distinct chemical environments. Key expected signals include:

-

Olefinic Protons: Two signals in the δ 6.0-6.5 ppm region, characteristic of the norbornene double bond.

-

Bridgehead Protons: Two signals around δ 3.2-3.5 ppm.

-

Alkyl Protons: A complex series of signals from δ 0.8 to 3.5 ppm corresponding to the 2-ethylhexyl group.

¹³C NMR Spectroscopy: Carbon Skeleton Visualization

The ¹³C NMR spectrum provides a count of the unique carbon atoms. Expected signals include:

-

Carbonyl Carbons: Two signals in the δ 175-180 ppm range.

-

Olefinic Carbons: Two signals between δ 130-140 ppm.

-

Alkyl Carbons: A series of signals in the upfield region (δ 10-70 ppm).

Stereochemical Elucidation with 2D NMR

The determination of the endo vs. exo stereochemistry is the most challenging aspect of the elucidation. This is where 2D NMR, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), becomes indispensable.

In the endo isomer, the dicarboximide ring is on the same side as the double bond, leading to specific through-space interactions that are absent in the exo isomer. A NOESY experiment will reveal correlations between the protons of the imide ring and the olefinic protons in the endo isomer. The absence of these correlations is indicative of the exo isomer. Studies on similar norbornene derivatives have established the utility of this approach for unambiguous stereochemical assignment.[10]

Part 3: Synthesis and Mechanistic Considerations

A foundational understanding of the synthesis of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide provides valuable context for potential impurities. The synthesis is typically a two-step process:

-

Diels-Alder Reaction: Dicyclopentadiene is reacted with maleic anhydride to form the 5-norbornene-2,3-dicarboxylic anhydride intermediate.

-

Imidation: The anhydride is then reacted with 2-ethylhexylamine to form the final product.

Potential impurities could include unreacted starting materials or byproducts from side reactions. This knowledge aids in the interpretation of analytical data and reinforces the need for rigorous chromatographic purification.

Conclusion

The structural elucidation of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is a multifaceted process that demands a systematic and multi-technique approach. By integrating chromatographic purity assessment with a suite of spectroscopic methods—mass spectrometry, infrared spectroscopy, and, most critically, advanced NMR techniques—researchers can achieve an unambiguous structural and stereochemical assignment. This guide provides a robust framework for scientists, ensuring the integrity and accuracy of their research and development endeavors.

References

- 2-Amino Benezesulfonic Acid-2′-Chlorophenyl Ester 68227-70-3. (n.d.). Hangzhou Tianya Industry Co., Ltd.

- 68227-70-3 (C12H10ClNO3S). (n.d.). PubChemLite.

- N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide. (n.d.). CymitQuimica.

- N-(2-ETHYLHEXYL)BICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXIMIDE. (2024, April 9). ChemBK.

- N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide. (n.d.). NIST WebBook.

- N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide (CAS...). (n.d.). Cheméo.

- N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide Six Chongqing... (n.d.).

- N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide | 113-48-4. (n.d.). ChemicalBook.

- 2-Chlorophenyl 2-aminobenzenesulfonate. (n.d.). CAS Common Chemistry.

- C12H10CLNO3S. (n.d.). Guidechem.

- CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EX. (n.d.).

- N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide. (n.d.). MySkinRecipes.

- N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide analytical standard. (n.d.). Sigma-Aldrich.

Sources

- 1. N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide | 113-48-4 [chemicalbook.com]

- 2. hztya.com [hztya.com]

- 3. PubChemLite - 68227-70-3 (C12H10ClNO3S) [pubchemlite.lcsb.uni.lu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide [webbook.nist.gov]

- 6. N-(2-乙基己基)-5-降冰片烯-2,3-二甲酰亚胺 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide [myskinrecipes.com]

- 10. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to the Solubility and Stability of o-Chlorophenyl o-aminobenzenesulphonate for Drug Development Professionals

This guide provides a comprehensive framework for characterizing the solubility and stability of the novel chemical entity, o-Chlorophenyl o-aminobenzenesulphonate. As a critical precursor to successful drug development, a thorough understanding of these fundamental physicochemical properties is paramount for formulation design, manufacturing, and ensuring therapeutic efficacy and safety. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Section 1: Introduction to o-Chlorophenyl o-aminobenzenesulphonate - The "Why" Behind the Work

o-Chlorophenyl o-aminobenzenesulphonate is a molecule belonging to the sulfonamide class of compounds. The sulfonamide functional group is the foundation for a wide array of drugs, from antimicrobials to diuretics[1]. The introduction of a chlorophenyl moiety suggests a potential for low aqueous solubility, a common challenge in drug development, with an estimated 70-90% of drugs in the pipeline being poorly water-soluble[2]. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of an active pharmaceutical ingredient (API)[2].

Simultaneously, the stability of an API under various environmental conditions dictates its shelf-life, storage requirements, and potential degradation pathways. Unidentified degradation products can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a robust stability-indicating analytical method is not just a regulatory requirement but a cornerstone of patient safety.

This guide will detail the necessary steps to build a comprehensive physicochemical profile of o-Chlorophenyl o-aminobenzenesulphonate, focusing on the causality behind each experimental choice.

Section 2: Solubility Characterization - Beyond a Single Number

The solubility of an API is a critical determinant of its dissolution rate and subsequent absorption in the body[2][3]. A comprehensive solubility profile in various media is essential for developing a formulation that ensures the API is in a dissolved state at the site of action[3]. We will explore the equilibrium solubility, a key parameter for the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability[2].

Physicochemical Properties Prediction

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound[7]. The World Health Organization (WHO) provides guidance on conducting such studies for BCS classification[8].

Experimental Protocol:

-

Preparation of Media: Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract. Also, prepare a range of pharmaceutically relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).

-

Sample Preparation: Add an excess amount of o-Chlorophenyl o-aminobenzenesulphonate to each medium in sealed containers. The excess solid ensures that equilibrium is reached with the undissolved compound.

-

Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) for a predetermined period. To ensure equilibrium is reached, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved API remains constant[8].

-

Sample Analysis: After equilibration, separate the undissolved solid by centrifugation or filtration. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

Data Presentation:

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent/Medium | pH (at equilibrium) | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | To be determined | |

| Acetate Buffer (pH 4.5) | 25 | To be determined | |

| Phosphate Buffer (pH 6.8) | 25 | To be determined | |

| Water | 25 | To be determined | |

| Ethanol | N/A | 25 | To be determined |

| Propylene Glycol | N/A | 25 | To be determined |

| PEG 400 | N/A | 25 | To be determined |

Section 3: Stability Studies and Forced Degradation - Probing for Weaknesses

Stability testing is crucial for identifying potential degradation products and establishing a retest period or shelf life for the drug substance. A stability-indicating analytical method is a validated quantitative method that can accurately measure the active ingredient and its degradation products without interference[9]. Forced degradation studies are the cornerstone of developing such a method[9]. These studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing to generate potential degradation products[9].

Development of a Stability-Indicating Analytical Method

A reverse-phase HPLC method is the most common and effective technique for developing a stability-indicating assay[10][11]. The goal is to achieve baseline separation between the parent peak of o-Chlorophenyl o-aminobenzenesulphonate and all potential degradation products.

Workflow for Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the API to ensure that the primary degradation products are formed without generating secondary, unrealistic products[9].

Experimental Protocols:

-

Acid Hydrolysis:

-

Dissolve o-Chlorophenyl o-aminobenzenesulphonate in a suitable solvent and add 0.1 N HCl.

-

Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8 hours).

-

Neutralize the solution before analysis by HPLC.

-

-

Base Hydrolysis:

-

Dissolve the API in a suitable solvent and add 0.1 N NaOH.

-

Maintain at room temperature or heat gently for a specified period.

-

Neutralize the solution before HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the API in a suitable solvent and add 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours). If no degradation is observed, the concentration of H₂O₂ can be increased[12].

-

Analyze the sample by HPLC.

-

-

Thermal Degradation:

-

Expose the solid API to dry heat (e.g., in an oven at 70°C) for a specified period.

-

Dissolve the stressed sample in a suitable solvent for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the API and the solid API to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

Analyze the samples at appropriate time points by HPLC. Sulfonamides are known to undergo photochemical degradation[13].

-

Logical Framework for Forced Degradation:

Caption: A systematic approach to forced degradation studies.

Potential Degradation Pathways

Based on the general chemistry of sulfonamides, several degradation pathways can be anticipated for o-Chlorophenyl o-aminobenzenesulphonate. The sulfonamide bond is susceptible to cleavage under hydrolytic conditions. The amino group can be a site for oxidation, and the aromatic rings can undergo substitution or coupling reactions, particularly under photolytic stress[13][14].

Summary of Stability Data:

The results from the forced degradation studies should be tabulated to provide a clear overview of the stability profile.

| Stress Condition | Conditions | % Degradation | Number of Degradation Products | Major Degradation Product (if identified) |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 8h | To be determined | To be determined | To be determined |

| Base Hydrolysis | 0.1 N NaOH, RT, 24h | To be determined | To be determined | To be determined |

| Oxidation | 3% H₂O₂, RT, 24h | To be determined | To be determined | To be determined |

| Thermal | 70°C, 48h | To be determined | To be determined | To be determined |

| Photolytic | UV/Vis light | To be determined | To be determined | To be determined |

Section 4: Conclusion - Building a Foundation for Success

The solubility and stability studies outlined in this guide provide a robust and scientifically sound framework for the physicochemical characterization of o-Chlorophenyl o-aminobenzenesulphonate. By understanding the "why" behind each experimental choice and adhering to rigorous, self-validating protocols, researchers can generate the high-quality data necessary to de-risk drug development, design effective formulations, and ensure the safety and efficacy of new therapeutic agents. The methodologies described herein are not merely a checklist but a dynamic process that requires critical thinking and a deep understanding of the underlying chemistry.

References

-

ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

MDPI. (2022). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]

-

ACS Publications. (2023). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

PubMed. (2011). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. Retrieved from [Link]

-

PubMed. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Retrieved from [Link]

-

ChemBK. (n.d.). O-4-bromo-2-chlorophenyl O-ethyl S-propyl phosphorothioate. Retrieved from [Link]

-

Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. Retrieved from [Link]

-

PubChem. (n.d.). O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate. Retrieved from [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]

-

RJPN. (2023). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

PubChem. (n.d.). Phosphorothioic acid, O-(4-((4-chlorophenyl)thio)phenyl) O-ethyl S-propyl ester. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]

-

National Institutes of Health. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

-

Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

-

Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Improving API Solubility using API Processing [sigmaaldrich.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. o-chlorophenyl o-aminobenzenesulphonate | 68227-70-3 [amp.chemicalbook.com]

- 5. O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate | C10H13BrClO3PS | CID 101213978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phosphorothioic acid, O-(4-((4-chlorophenyl)thio)phenyl) O-ethyl S-propyl ester | C17H20ClO3PS2 | CID 42921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. questjournals.org [questjournals.org]

- 12. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of o-Chlorophenyl o-aminobenzenesulphonate

This technical guide provides a comprehensive analysis of the spectroscopic properties of o-Chlorophenyl o-aminobenzenesulphonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of experimentally acquired spectra in the public domain, this guide leverages advanced spectral prediction methodologies to offer a robust characterization. Furthermore, a plausible synthetic route is proposed, providing a practical context for the spectroscopic analysis.

Introduction

o-Chlorophenyl o-aminobenzenesulphonate (C₁₂H₁₀ClNO₃S, Molar Mass: 283.73 g/mol , CAS: 68227-70-3) is an aromatic compound of interest in various chemical sectors, including its potential role as an intermediate in the synthesis of dyes and pharmaceuticals.[1] A thorough understanding of its molecular structure is paramount for its application and further development. Spectroscopic techniques are the cornerstone of such structural elucidation. This guide presents a detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of the title compound, offering valuable insights for its identification and characterization.

Proposed Synthesis of o-Chlorophenyl o-aminobenzenesulphonate

A logical and efficient method for the synthesis of o-Chlorophenyl o-aminobenzenesulphonate involves the esterification of o-aminobenzenesulphonic acid with o-chlorophenol. This reaction is typically facilitated by a dehydrating agent or by converting the sulphonic acid to a more reactive species, such as a sulphonyl chloride.

Experimental Protocol: Synthesis via Sulphonyl Chloride Intermediate

This protocol outlines a two-step process for the synthesis of o-Chlorophenyl o-aminobenzenesulphonate.

Step 1: Synthesis of o-aminobenzenesulphonyl chloride

-

In a fume hood, suspend o-aminobenzenesulphonic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) or a chlorinating agent like phosphorus pentachloride (PCl₅).

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

-

The resulting crude o-aminobenzenesulphonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent.

Step 2: Esterification with o-chlorophenol

-

Dissolve the crude o-aminobenzenesulphonyl chloride (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add o-chlorophenol (1 equivalent) and a base, such as pyridine or triethylamine (1.1 equivalents), to act as a scavenger for the HCl produced during the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude o-Chlorophenyl o-aminobenzenesulphonate by column chromatography on silica gel or by recrystallization.

Rationale for Experimental Choices

The conversion of the sulphonic acid to a sulphonyl chloride in the first step is a critical activation step. Sulphonyl chlorides are significantly more reactive towards nucleophiles like phenols, facilitating the esterification reaction under milder conditions. The choice of a non-protic solvent is essential to prevent hydrolysis of the reactive sulphonyl chloride intermediate. The use of a base in the second step is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting materials and hinder the reaction.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for o-Chlorophenyl o-aminobenzenesulphonate. These predictions were generated using established computational algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of o-Chlorophenyl o-aminobenzenesulphonate in CDCl₃ is summarized in the table below. The spectrum is expected to show distinct signals for the protons on the two aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for o-Chlorophenyl o-aminobenzenesulphonate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C adjacent to NH₂ | ~6.8 - 7.0 | Doublet |

| Aromatic Protons | ~7.0 - 7.8 | Multiplet |

| NH₂ Protons | ~4.0 - 5.0 | Broad Singlet |

Data predicted using online NMR prediction tools.[2][3][4][5]

Interpretation:

The protons on the aminobenzene ring are expected to be shifted upfield compared to those on the chlorophenyl ring due to the electron-donating effect of the amino group. The protons ortho and para to the amino group will be the most shielded. The protons on the chlorophenyl ring will be influenced by the electron-withdrawing effects of the chlorine atom and the sulphonate group. The broad singlet for the NH₂ protons is characteristic and its chemical shift can be concentration and solvent dependent.

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for o-Chlorophenyl o-aminobenzenesulphonate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-NH₂ | ~145 - 150 |

| C-Cl | ~128 - 132 |

| C-S | ~135 - 140 |

| C-O | ~148 - 152 |

| Aromatic Carbons | ~115 - 140 |

Data predicted using online NMR prediction tools.[2][3][6]

Interpretation:

The carbon attached to the amino group (C-NH₂) is expected to be significantly shielded. Conversely, the carbons attached to the electronegative chlorine (C-Cl), sulfur (C-S), and oxygen (C-O) atoms will be deshielded and appear at lower fields. The remaining aromatic carbons will resonate in the typical region of 115-140 ppm.

Molecular Structure and Atom Numbering

Caption: Proposed mass spectral fragmentation pathway of o-Chlorophenyl o-aminobenzenesulphonate.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of o-Chlorophenyl o-aminobenzenesulphonate. By combining a plausible synthetic strategy with detailed interpretations of predicted NMR, IR, and mass spectra, a robust analytical framework for this compound has been established. The data presented herein serves as a valuable reference for researchers and scientists engaged in the synthesis, identification, and application of this and related molecules. It is anticipated that this guide will facilitate future experimental work and contribute to a deeper understanding of the chemical properties of o-Chlorophenyl o-aminobenzenesulphonate.

References

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

UWPR. (n.d.). Data Analysis Tools. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

ChemInfo. (n.d.). IR Spectra Predicting Tools. Retrieved from [Link]

-

ResearchGate. (n.d.). Vapor-phase reference spectra of (top) o-chlorophenol and (bottom) p-isopropylphenol. Retrieved from [Link]

-

ISIC-EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC-EPFL mstoolbox. Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). How to predict IR Spectra?. Retrieved from [Link]

-

Prot pi. (n.d.). Mass Spec Simulator. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobenzenesulfonic acid. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-chloro-. Retrieved from [Link]

-

YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

-

Reddit. (2023, March 7). IR spectrum predictor software. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chlorophenol. Retrieved from [Link]

-

Ottokemi. (n.d.). o-Chlorophenol, 98% 95-57-8 India. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-chloro-. Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

-

Wikipedia. (n.d.). Orthanilic acid. Retrieved from [Link]

Sources

Thermal Analysis of 2-Amino Benzenesulfonic Acid-2'-Chlorophenyl Ester: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical development and materials science, a profound understanding of the thermal properties of chemical entities is paramount. This guide provides a comprehensive technical exploration of the thermal behavior of 2-Amino Benzenesulfonic Acid-2'-Chlorophenyl Ester, a molecule of interest for its potential applications in medicinal chemistry and materials synthesis. The thermal stability and decomposition pathway of this compound are critical parameters that influence its synthesis, purification, storage, and ultimately, its performance and safety in any application.

This document moves beyond a standard recitation of analytical methods. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of why specific experimental choices are made in the thermal analysis of this molecule and how to interpret the resulting data with a high degree of scientific rigor. We will delve into the core principles of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), present detailed, field-proven protocols for the analysis of 2-Amino Benzenesulfonic Acid-2'-Chlorophenyl Ester, and offer an expert interpretation of the expected thermal events, grounded in the established chemistry of its constituent functional groups.

Physicochemical Properties of 2-Amino Benzenesulfonic Acid-2'-Chlorophenyl Ester

A thorough thermal analysis begins with a solid understanding of the molecule's fundamental properties.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₀ClNO₃S | [1] |

| Molecular Weight | 283.73 g/mol | [1] |

| CAS Number | 68227-70-3 | [2] |

| Appearance | Off-white to yellowish powder | [1] |

| Melting Point | 143-146 °C | [1] |

Core Thermal Analysis Methodologies: A Causal Approach

The two primary techniques for elucidating the thermal properties of a solid organic compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The choice to employ both is deliberate; they provide complementary information. DSC measures heat flow, revealing transitions like melting and crystallization, while TGA tracks mass changes as a function of temperature, directly indicating decomposition.

Differential Scanning Calorimetry (DSC): Probing Phase Transitions

DSC is instrumental in identifying the melting point and any polymorphic transitions of a substance. By measuring the difference in heat required to increase the temperature of a sample and a reference, we can precisely determine the temperatures and enthalpies of these phase changes.[3][4]

This protocol is designed in accordance with the principles outlined in ASTM D3418 for determining the transition temperatures of polymers, adapted for a pure organic compound.[5][6][7][8]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy and reliability of the measured transition temperatures and enthalpies.

-

Sample Preparation: Accurately weigh 3-5 mg of "2-Amino Benzenesulfonic Acid-2′-Chlorophenyl Ester" into a standard aluminum DSC pan. Crimp a lid onto the pan to ensure good thermal contact and prevent sublimation.

-

Reference Pan: Place an empty, crimped aluminum pan in the reference position of the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate). The use of an inert atmosphere is crucial to prevent oxidative decomposition during the initial heating phase.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) of any endothermic events.

Thermogravimetric Analysis (TGA): Mapping Decomposition

TGA is the definitive method for determining the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as it is heated at a controlled rate.[9][10] This allows for the identification of the onset temperature of decomposition and the quantification of mass loss at different stages.

This protocol is based on the principles of ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[1][2][11][12][13]

-

Instrument Calibration: Calibrate the TGA instrument for mass using certified calibration weights and for temperature using a multi-point magnetic transition standard (e.g., Curie point standards).

-

Sample Preparation: Place 5-10 mg of "2-Amino Benzenesulfonic Acid-2′-Chlorophenyl Ester" into a ceramic or platinum TGA pan. The choice of a larger sample size compared to DSC ensures a more representative measurement of mass loss.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate). The inert atmosphere prevents oxidative side reactions, allowing for the study of the intrinsic thermal decomposition.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% mass loss occur (T₅% and T₅₀%). The first derivative of the TGA curve (DTG) should be plotted to identify the temperatures of maximum rates of decomposition.

Predicted Thermal Behavior and Decomposition Pathway

Based on the known properties of the molecule and the thermal behavior of related aromatic sulfonamides and esters, we can predict the key features of the DSC and TGA thermograms.

Expected DSC and TGA Results

The following table summarizes the anticipated thermal events for "2-Amino Benzenesulfonic Acid-2'-Chlorophenyl Ester".

| Thermal Event | Technique | Predicted Temperature Range (°C) | Expected Observation |

| Melting | DSC | 143 - 150 | A sharp endothermic peak corresponding to the enthalpy of fusion. |

| Decomposition | TGA | > 250 | Onset of significant mass loss. Aromatic esters can degrade by 350 °C[11]. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of 2-Amino Benzenesulfonic Acid-2'-Chlorophenyl Ester in an inert atmosphere is likely to be a multi-step process. The presence of both a sulfonamide and an ester linkage provides two potential points of initial thermal cleavage.

-

Initial Decomposition Step: Cleavage of the Sulfonamide Moiety. Studies on the fragmentation of aromatic sulfonamides have shown that a common pathway involves the extrusion of sulfur dioxide (SO₂).[2][14] This is often promoted by electron-withdrawing groups on the aromatic ring.[2] In this molecule, the primary amine and the sulfonic acid ester group on the same ring create a complex electronic environment. The initial and most probable decomposition step is the cleavage of the C-S bond or S-O bond, leading to the loss of SO₂.

-

Subsequent Fragmentation. Following the initial loss of SO₂, the remaining fragments would be highly reactive and undergo further decomposition and rearrangement at higher temperatures. The chlorophenyl and aminophenyl moieties would likely degrade through a series of complex reactions, ultimately leading to the formation of smaller volatile molecules and a carbonaceous char residue. The cleavage of the ester linkage is also expected to occur at elevated temperatures, potentially initiated around 350 °C.

Conclusion

This technical guide provides a comprehensive framework for the thermal analysis of 2-Amino Benzenesulfonic Acid-2'-Chlorophenyl Ester. By integrating established analytical protocols with a deep understanding of the chemical principles governing thermal decomposition, researchers can confidently characterize the stability and degradation profile of this compound. The provided DSC and TGA methodologies, rooted in ASTM standards, ensure the generation of reliable and reproducible data. The predicted thermal behavior and decomposition pathway offer a scientifically grounded hypothesis that can guide the interpretation of experimental results. A thorough thermal analysis, as outlined herein, is an indispensable step in the rational development of any new chemical entity for pharmaceutical or material science applications, ensuring both efficacy and safety.

References

- 2-Aminobenzenesulfonic Acid-2'-Chlorophenyl Ester - Ccount Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvrMTbs-mHbbkyIigujRC0hg-aWeUXFOkFOeWEDwmRaPAcDFDiLh9SCFlNdmRR80Y4eAPapKfAwecI2KL7qdJCPlx52c1CsRcvYc6SXCliqYOJfiLoiBaGM9GPTjbGscdGzR9xcnqwFiIsWV8vX6dCqyiDFQlIKO_FNLnFJG5TuZ3p3A4amnIcc1bTQW1D5de0P2IjUn5v92SwMKswES7tHmE42PwP6tbbcjy1Yw1SCGXZRfSQgg==]

- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3DXk_ZEevmVkdhIl4gOFMZnzGV5_hCTMti7eYvCQuV-FMcbcIusPHxomhIKdr-tRNDVDSWEMj54zFnUPljHlf2aHAISfJZK0vOAsakmZzUfjKHAZc-Wfd-bvxGI2y5rcZoA==]

- ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. [URL: https://www.astm.org/e1131-98.html]

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18655024/]

- Compositional Analysis by Thermogravimetry | Testing Standard | WJE. [URL: https://www.wje.com/testing-standard/compositional-analysis-by-thermogravimetry-astm-e1131]

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Differential-Scanning-Calorimetry-of-Pharmaceuticals.aspx]

- A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. [URL: https://www.xrfscientific.com/a-beginners-guide-to-thermogravimetric-analysis/]

- ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. [URL: https://www.astm.org/e1131-20.html]

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. [URL: https://www.aurigaresearch.com/thermogravimetric-analysis-tga/]

- Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. [URL: https://veeprho.

- ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry - Infinita Lab. [URL: https://infinitalab.com/materials-testing/thermal-analysis/differential-scanning-calorimetry-dsc-astm-d3418-astm-e1356-iso-11357/]

- 2-Amino Benezesulfonic Acid-2′-Chlorophenyl Ester 68227-70-3. [URL: https://www.tianyachemical.com/2-amino-benezesulfonic-acid-2-chlorophenyl-ester-68227-70-3.html]

- 2-Chlorophenyl 2-aminobenzenesulfonate - CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=68227-70-3]

- Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS - ResearchGate. [URL: https://www.researchgate.

- ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter - MaTestLab. [URL: https://matestlab.com/astm-d3418-e1356-iso-11357-differential-scanning-calorimeter/]

- ASTM D3418 - Applied Technical Services. [URL: https://www.atslab.com/testing-standards/astm-standards/astm-d3418/]

- Chemical ASTM D3418 | PDF | Science & Mathematics | Computers - Scribd. [URL: https://www.scribd.com/document/14352701/Chemical-ASTM-D3418]

- Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 - Intertek. [URL: https://www.intertek.com/polymers/testlopedia/dsc-astm-d3418-iso-11357/]

- Ester pyrolysis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ester_pyrolysis]

- Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs. [URL: https://www.datapointlabs.com/all-testing/thermal/thermogravimetric-analysis-tga]

- Pyrolysis of Esters by ANUJ MISHRA Sir IIT Kanpur Mentor of AIR2,8 - YouTube. [URL: https://www.youtube.

- Compositional Analysis by Thermogravimetry. [URL: https://www.wje.com/assets/pdfs/testing-standards/ASTM_E1131.pdf]

- SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery. [URL: https://www.sop-guide.com/sop-for-differential-scanning-calorimetry-dsc-in-drug-discovery/]

- How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [URL: https://www.netzsch.com/en/blog/2022/how-dsc-assists-in-characterizing-active-pharmaceutical-ingredients]

- Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23122073/]

- Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. [URL: https://www.researchgate.

- UNIT 10 THERMOGRAVIMETRIC ANALYSIS - eGyanKosh. [URL: https://egyankosh.ac.in/bitstream/123456789/22877/1/Unit-10.pdf]

- Ester pyrolysis - Grokipedia. [URL: https://grokipedia.org/Ester_pyrolysis]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal decomposition of sulphenyl carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. helixchrom.com [helixchrom.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Navigating the Crystalline Realm of o-Chlorophenyl o-aminobenzenesulphonate: A Technical Guide to Synthesis, Crystallization, and Structural Elucidation

For Immediate Release

[CITY, STATE] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, single-crystal growth, and structural analysis of o-Chlorophenyl o-aminobenzenesulphonate. While the definitive crystal structure of this specific compound is not currently available in public crystallographic databases, this guide provides a comprehensive, field-proven methodology to obtain high-quality single crystals suitable for X-ray diffraction studies and subsequent structural elucidation.

Introduction: The Significance of o-Chlorophenyl o-aminobenzenesulphonate

o-Chlorophenyl o-aminobenzenesulphonate (CAS No. 68227-70-3) is an aromatic sulfonate ester with a molecular formula of C₁₂H₁₀ClNO₃S.[1] The unique arrangement of a chlorophenyl ring linked to an aminobenzenesulphonate moiety suggests potential applications in medicinal chemistry and materials science, where such structures can exhibit a range of biological activities and unique material properties. The presence of both hydrogen bond donors (the amino group) and acceptors (the sulfonyl and chloro groups), along with aromatic rings, provides a rich landscape for intermolecular interactions that govern its solid-state architecture. Understanding the precise three-dimensional arrangement of atoms within a single crystal is paramount for establishing structure-property relationships, guiding drug design, and engineering novel materials. This guide provides the foundational steps to unlock that structural information.

Synthesis of o-Chlorophenyl o-aminobenzenesulphonate: A Proposed Pathway

The synthesis of o-Chlorophenyl o-aminobenzenesulphonate can be approached through the esterification of o-aminobenzenesulphonic acid with o-chlorophenol. This reaction typically requires the activation of the sulfonic acid to a more reactive species, such as a sulfonyl chloride, followed by reaction with the phenol.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| o-Aminobenzenesulphonic acid | ≥98% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |

| o-Chlorophenol | ≥99% | Sigma-Aldrich |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Fisher Scientific |

| Hydrochloric acid (HCl) | 37% | VWR |

Experimental Protocol: Synthesis

Step 1: Synthesis of o-Aminobenzenesulphonyl chloride

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 g of o-aminobenzenesulphonic acid in 50 mL of anhydrous dichloromethane.

-

Slowly add 15 mL of thionyl chloride to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 40°C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and carefully remove the excess thionyl chloride and dichloromethane under reduced pressure. The resulting solid is the crude o-aminobenzenesulphonyl chloride.

Step 2: Esterification with o-Chlorophenol

-

Dissolve the crude o-aminobenzenesulphonyl chloride in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

In a separate beaker, dissolve an equimolar amount of o-chlorophenol in 20 mL of anhydrous dichloromethane and add 1.2 equivalents of anhydrous pyridine.

-

Add the o-chlorophenol/pyridine solution dropwise to the cooled sulfonyl chloride solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Purification and Crystallization

Work-up and Purification Protocol

-

Transfer the reaction mixture from Step 2 to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[2]

Single-Crystal Growth: Methodologies

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. For aromatic esters, several crystallization techniques can be employed.[3]

Method 1: Slow Evaporation

-

Dissolve a small amount of the purified product in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of dichloromethane and hexane) in a small vial.

-

Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

Method 2: Vapor Diffusion

-

Dissolve the purified compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane) in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or diethyl ether).

-

The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.

Method 3: Cooling Crystallization

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to induce crystallization.

Hypothetical Crystal Structure Determination and Analysis

Once suitable single crystals are obtained, the following workflow would be employed for structure determination and analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

-

Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction data.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation and Interpretation

The final crystallographic data would be presented in a standardized format.

Table 1: Hypothetical Crystallographic Data for o-Chlorophenyl o-aminobenzenesulphonate

| Parameter | Value |

| Chemical formula | C₁₂H₁₀ClNO₃S |

| Formula weight | 283.73 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| α (°) | 90 |

| β (°) | [Hypothetical Value] |

| γ (°) | 90 |

| Volume (ų) | [Hypothetical Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Hypothetical Value] |

| R-factor | [Hypothetical Value] |

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, purification, and crystallization of o-Chlorophenyl o-aminobenzenesulphonate. By following the detailed protocols herein, researchers can obtain high-quality single crystals, enabling the determination of the compound's definitive crystal structure. This crucial information will undoubtedly accelerate research into the potential applications of this and related molecules in drug discovery and materials science.

References

-

[No Author]. (n.d.). General procedures for the purification of Esters. Chempedia - LookChem. Retrieved from [Link]

-

Weiss, R. A., & Sen, A. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Tetrahedron letters, 51(23), 3149–3152. [Link]

- [No Author]. (n.d.). Process for the preparation of aminobenzenesulfonic acids. Google Patents.

- [No Author]. (n.d.). Preparation of ortho-aminobenzenesulfonic acids. Google Patents.

Sources

- 1. o-chlorophenyl o-aminobenzenesulphonate | 68227-70-3 [amp.chemicalbook.com]

- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

Quantum Chemical Calculations for o-Chlorophenyl o-aminobenzenesulphonate: A Technical Guide for Drug Development Professionals

Foreword: Bridging Computational Chemistry and Pharmaceutical Insight

In the landscape of modern drug discovery and development, the ability to predict molecular properties with high accuracy is not merely an academic exercise; it is a critical component of rational drug design. Quantum chemical calculations provide a powerful lens through which we can examine the electronic structure, reactivity, and potential interactions of novel chemical entities. This guide is intended for researchers, medicinal chemists, and computational scientists who are looking to apply these methods to "o-Chlorophenyl o-aminobenzenesulphonate," a molecule of interest within the broader class of sulfonamides, which are known for their diverse biological activities.

This document moves beyond a simple recitation of methods. It aims to provide a strategic and logical framework for conducting and interpreting quantum chemical calculations, grounded in the principles of scientific integrity and practical application. We will explore not just the "how," but the "why" behind the selection of specific computational protocols, empowering you to make informed decisions in your own research endeavors.

Introduction to o-Chlorophenyl o-aminobenzenesulphonate and the Imperative for In Silico Analysis

o-Chlorophenyl o-aminobenzenesulphonate is an organic molecule characterized by the presence of a sulfonamide linkage, an o-chlorophenyl group, and an o-aminobenzene moiety. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of antibacterial, diuretic, and anticonvulsant drugs. The specific substitutions on the phenyl rings of "o-Chlorophenyl o-aminobenzenesulphonate" are expected to modulate its electronic properties, and consequently, its biological activity.

Quantum chemical calculations offer a pathway to elucidate these properties before significant investment in synthesis and experimental testing. Key molecular descriptors that can be computationally predicted include:

-

Optimized Molecular Geometry: The three-dimensional arrangement of atoms is fundamental to how a molecule interacts with biological targets.

-

Electronic Properties: The distribution of electrons, dictated by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), governs the molecule's reactivity and its ability to participate in chemical reactions.

-

Spectroscopic Properties: Predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the characterization of the synthesized compound.

-

Molecular Electrostatic Potential (MEP): This provides a map of the electrostatic potential on the surface of the molecule, highlighting regions that are prone to electrophilic and nucleophilic attack, which is crucial for understanding potential intermolecular interactions.[1]

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity provide a quantitative measure of the molecule's stability and reactivity.[1][2]

By undertaking a rigorous computational analysis, we can gain predictive insights into the molecule's stability, reactivity, and potential for biological interactions, thereby guiding further drug development efforts.

The Computational Workflow: A Validating System

The following protocol is designed to be a self-validating system. Each step builds upon the previous one, with checks and balances to ensure the reliability of the final results.

Caption: A validated computational workflow for quantum chemical calculations.

Detailed Methodologies: The "Why" Behind the "How"

Level of Theory and Basis Set Selection

The choice of the computational method and basis set is the most critical decision in a quantum chemical study, as it directly impacts the accuracy and computational cost of the calculations.

-

Density Functional Theory (DFT): For molecules of this size, DFT offers an excellent balance between accuracy and computational efficiency.[1] It has been successfully employed for studying sulfonamide derivatives.[1][2][3]

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and has a proven track record for providing reliable geometries and electronic properties for a vast range of organic molecules.[1][2] For cases where charge transfer is significant, a range-separated functional like CAM-B3LYP might be considered.[1][4]

-

-

Basis Set: 6-311++G(d,p): This is a Pople-style basis set that offers a good level of flexibility.

-

6-311: Triple-zeta quality, meaning each atomic orbital is described by three basis functions.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing anions and non-covalent interactions.

-

(d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p). These are essential for describing the anisotropic nature of chemical bonds.

-

This combination of B3LYP with the 6-311++G(d,p) basis set is a robust choice for obtaining high-quality results for "o-Chlorophenyl o-aminobenzenesulphonate".[1][2]

| Parameter | Recommended Selection | Justification |